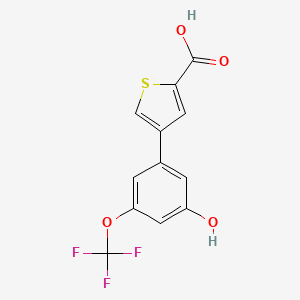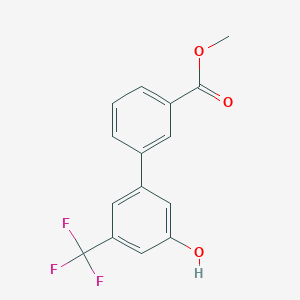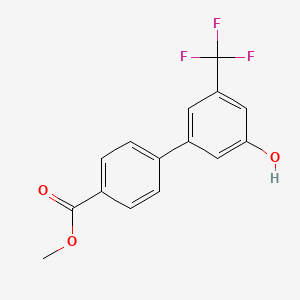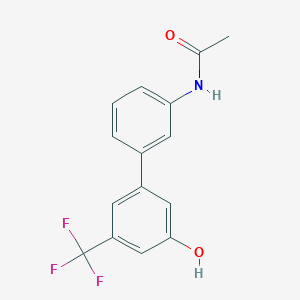
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFP) is a phenolic compound that has been used in various scientific research applications. It is a white to off-white crystalline powder that has a melting point of about 129-131°C and a purity of 95%. 5-AP-3-TFP has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs.
Aplicaciones Científicas De Investigación
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs. It has also been used to study the effects of environmental toxins on the human body.
Mecanismo De Acción
The mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that it binds to certain proteins in the body and alters their function. This binding can lead to changes in biochemical and physiological processes, such as the production of various hormones and enzymes. In addition, 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% may also act as an antioxidant, which can help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and hormones, such as cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound to synthesize and is easily purified. In addition, it is stable at room temperature and is not toxic. However, there are some limitations to its use. It has a low solubility in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short shelf life and can degrade over time.
Direcciones Futuras
For research include further study into the mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% and its effects on biochemical and physiological processes. In addition, further research is needed to determine the potential therapeutic applications of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%.
Métodos De Síntesis
The synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is a two-step process that involves the reaction of 3-aminophenol with acetic acid and trifluoromethylbenzene. In the first step, 3-aminophenol is reacted with acetic acid to form the intermediate product, 3-acetylaminophenol. This intermediate product is then reacted with trifluoromethylbenzene to form 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. The reaction is carried out in the presence of a catalyst and at a temperature of about 100-150°C.
Propiedades
IUPAC Name |
N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9(20)19-13-4-2-3-10(6-13)11-5-12(15(16,17)18)8-14(21)7-11/h2-8,21H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJSAGQNDKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686652 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261978-82-8 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)
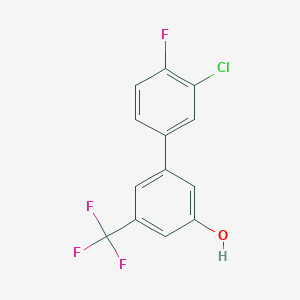

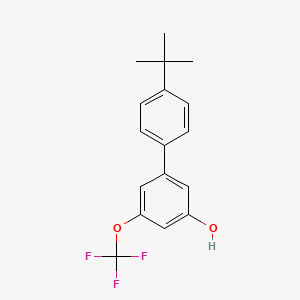
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
